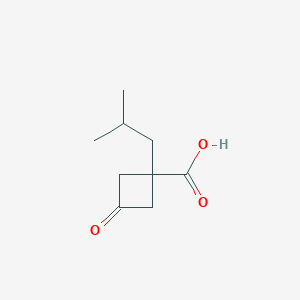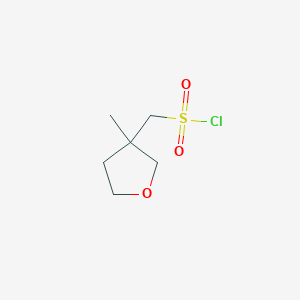
1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzene
Descripción general
Descripción
1-(Bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzene, also known as 1-Bromo-3-Fluoro-2-Methylbenzene, is an organofluorine compound with a wide range of applications in organic synthesis and scientific research. It is a colorless liquid with a boiling point of 96.5°C and a melting point of -40°C. Its molecular formula is C7H7BrF4O and its molecular weight is 261.05 g/mol. It is soluble in organic solvents and has a low vapor pressure.
Mecanismo De Acción
The mechanism of action of 1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene is not well understood. However, it is believed that the compound acts as an electron-donating group, allowing the reaction of organic compounds to proceed more efficiently. In addition, the compound is believed to act as a Lewis acid, facilitating the formation of covalent bonds between organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene are not well understood. However, it is believed that the compound has low toxicity and is not carcinogenic. In addition, it is believed that the compound does not accumulate in the body and is rapidly metabolized and excreted.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to handle and store. In addition, the compound is relatively stable and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, the compound can react with moisture and other compounds, and it is flammable and should be handled with care.
Direcciones Futuras
1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene has many potential applications in the future. It could be used as a reagent in the synthesis of new organic compounds, such as polymers, surfactants, and other materials. In addition, the compound could be used as a catalyst in the synthesis of macromolecules. Furthermore, the compound could be used as a solvent in the synthesis of organic compounds. Finally, the compound could be studied further to determine its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as β-lactams, quinolines, and other heterocyclic compounds. It has also been used as a reagent for the synthesis of polymers, surfactants, and other materials. In addition, 1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneuoro-2-Methylbenzene has been used as a solvent in the synthesis of organic compounds and has been used as a catalyst in the synthesis of macromolecules.
Propiedades
IUPAC Name |
1-(bromomethyl)-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-5-6-2-1-3-7(4-6)15-9(13,14)8(11)12/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJSNLDQQLNOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,2,2-Tetrafluoroethoxy)bromomethylbenzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B6599532.png)
![(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol](/img/structure/B6599553.png)
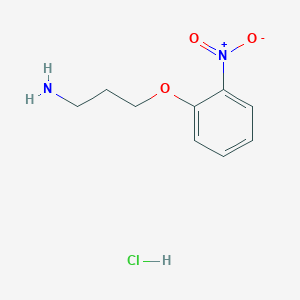
![2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B6599564.png)
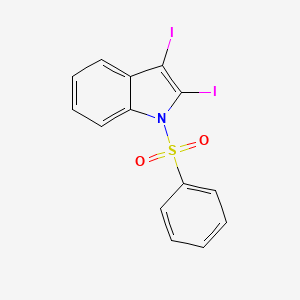
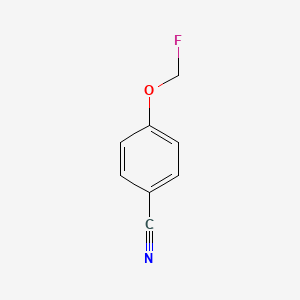
![4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6599591.png)
![3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6599603.png)
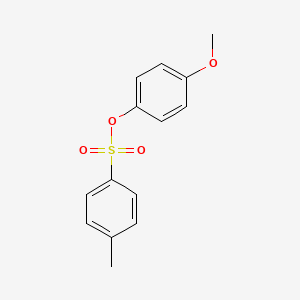

![2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B6599635.png)

